3-(1-Aminocyclopentyl)phenol
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Overview
Description
3-(1-Aminocyclopentyl)phenol: is an organic compound with the molecular formula C11H15NO . It consists of a phenol group substituted with a 1-aminocyclopentyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclopentyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a cyclopentylamine derivative. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound may involve the large-scale synthesis of the aryl halide precursor followed by its reaction with cyclopentylamine under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Aminocyclopentyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
3-(1-Aminocyclopentyl)phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclopentyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, the compound may modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Cyclopentylamine: A compound with an amine group attached to a cyclopentane ring.
Hydroquinone: A compound with two hydroxyl groups attached to a benzene ring.
Uniqueness: 3-(1-Aminocyclopentyl)phenol is unique due to the presence of both a phenol group and a cyclopentylamine group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(1-aminocyclopentyl)phenol |
InChI |
InChI=1S/C11H15NO/c12-11(6-1-2-7-11)9-4-3-5-10(13)8-9/h3-5,8,13H,1-2,6-7,12H2 |
InChI Key |
LRTYHNDQZYPYHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)O)N |
Origin of Product |
United States |
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